2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
Piperidine derivatives, such as the one you’re interested in, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . Various intra- and intermolecular reactions have been used to form different piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine” could not be found in the available resources.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions for “this compound” are not available in the current resources.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound “2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole”, it has a molecular weight of 388.51 .Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological effects .
Pharmacokinetics
Its molecular structure suggests that it may have good oral bioavailability due to the presence of both hydrophobic and polar regions, which can facilitate absorption across biological membranes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine remains unclear . It is postulated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-18-6-2-3-7-19(18)27(24,25)23-13-10-15(11-14-23)17-9-8-16-5-4-12-21-20(16)22-17/h2-9,12,15H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INADJBPQCIKTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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